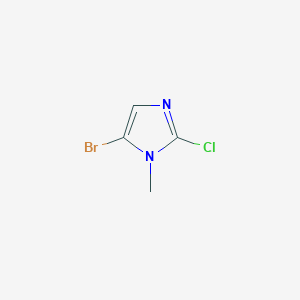

1-Methyl-2-chloro-5-bromo-1H-imidazole

Overview

Description

1-Methyl-2-chloro-5-bromo-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic compound that contains three carbon atoms, two nitrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component of many natural products such as histidine, purine, and histamine .

Synthesis Analysis

Imidazole synthesis involves various methods, including the Van Leusen Imidazole Synthesis and the Van Leusen Three-Component Reaction . A recent method involves a ZnCl2-catalyzed [3 + 2] cycloaddition reaction of benzimidates and 2H-azirines . Another approach involves a one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles .Molecular Structure Analysis

The molecular structure of 1-Methyl-2-chloro-5-bromo-1H-imidazole is characterized by the presence of a five-membered imidazole ring with a methyl group at the 1-position, a chlorine atom at the 2-position, and a bromine atom at the 5-position . The molecular weight is approximately 161.00 .Chemical Reactions Analysis

Imidazole derivatives show a broad range of chemical reactions. They are known to participate in various types of reactions, including C-N coupling . They can also form bimetallic platinum (II) complexes with potent cytotoxic activity .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature . The specific physical and chemical properties of 1-Methyl-2-chloro-5-bromo-1H-imidazole, such as its boiling point and density, were not found in the search results.Scientific Research Applications

Synthesis of Functional Molecules

Imidazoles, including “5-bromo-2-chloro-1-methyl-1H-Imidazole”, are key components to functional molecules that are used in a variety of everyday applications . The bonds constructed during the formation of the imidazole are of particular interest .

Pharmaceuticals and Agrochemicals

Imidazoles have traditional applications in pharmaceuticals and agrochemicals . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles, such as “5-bromo-2-chloro-1-methyl-1H-Imidazole”, is of strategic importance .

Solar Cells and Optical Applications

Emerging research is exploring the use of imidazoles in dyes for solar cells and other optical applications . The versatility and utility of imidazoles in these areas make the synthesis of imidazoles both highly topical and necessary .

Functional Materials

Imidazoles are being deployed in the development of functional materials . The unique properties of imidazoles, including “5-bromo-2-chloro-1-methyl-1H-Imidazole”, make them suitable for this application .

Catalysis

Imidazoles are also utilized in catalysis . The unique structure of imidazoles allows them to act as effective catalysts in a variety of chemical reactions .

Synthesis of Cytotoxic Compounds

“2-Bromo-1-methyl-1H-imidazole” can be used in the synthesis of a ligand which can form a bimetallic platinum (II) complex with potent cytotoxic activity . This suggests that “5-bromo-2-chloro-1-methyl-1H-Imidazole” could potentially be used in similar applications.

Mechanism of Action

Target of Action

Imidazole derivatives are known to interact with a broad range of biological targets due to their versatile chemical structure . They are key components in many functional molecules used in a variety of applications .

Mode of Action

Imidazole compounds are known to interact with their targets in various ways, often leading to changes in cellular processes . For instance, some imidazole derivatives have been found to exhibit antimicrobial, anti-inflammatory, antitumor, and other activities .

Biochemical Pathways

Imidazole derivatives are known to influence a wide range of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

Imidazole compounds are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and other effects .

Action Environment

The synthesis of imidazole compounds can be influenced by various factors, including reaction conditions and the presence of functional groups .

Safety and Hazards

Future Directions

Imidazole and its derivatives have become important synthons in the development of new drugs . They are used in a variety of everyday applications and are key components to functional molecules . Therefore, the future directions for 1-Methyl-2-chloro-5-bromo-1H-imidazole could involve further exploration of its potential uses in pharmaceuticals and other applications.

properties

IUPAC Name |

5-bromo-2-chloro-1-methylimidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrClN2/c1-8-3(5)2-7-4(8)6/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMCFQXGDMGJXOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-2-chloro-5-bromo-1H-imidazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-1-[4-[4-(2-chloroacetyl)phenyl]phenyl]ethanone](/img/structure/B3180682.png)